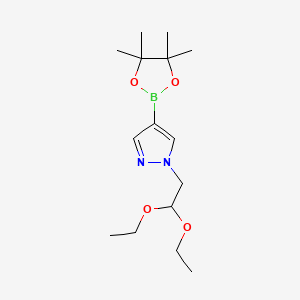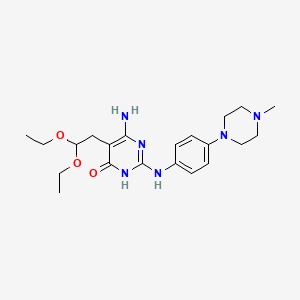
4-Chloro-5-iodo-2-methoxypyridine
Overview
Description
“4-Chloro-5-iodo-2-methoxypyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound with the molecular weight of 269.47 .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-iodo-2-methoxypyridine” consists of a pyridine ring substituted with a chlorine atom at the 4th position, an iodine atom at the 5th position, and a methoxy group at the 2nd position .
Physical And Chemical Properties Analysis
“4-Chloro-5-iodo-2-methoxypyridine” is a solid compound at room temperature . It has a molecular weight of 269.47 .
Scientific Research Applications
Catalyst Development
It may also play a role in the development of new catalysts for chemical reactions due to its reactive halogen groups, which can be substituted in various catalytic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies The distinct chemical structure of 4-Chloro-5-iodo-2-methoxypyridine makes it suitable for NMR spectroscopy studies to understand molecular interactions and dynamics.
Future Directions
The future directions for the study of “4-Chloro-5-iodo-2-methoxypyridine” could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds involved in these reactions.
Mode of Action
4-Chloro-5-iodo-2-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of biaryl compounds, which are important in various biochemical pathways.
Result of Action
The molecular and cellular effects of 4-Chloro-5-iodo-2-methoxypyridine’s action would largely depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions , the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds.
properties
IUPAC Name |
4-chloro-5-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHKCEXIINJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


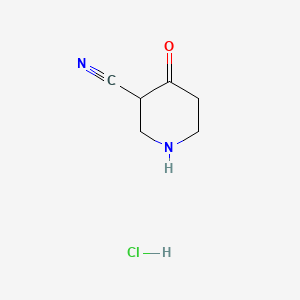
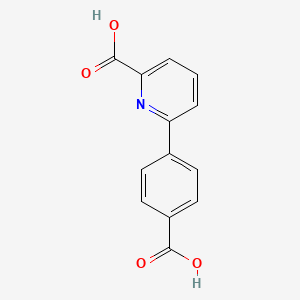
![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)


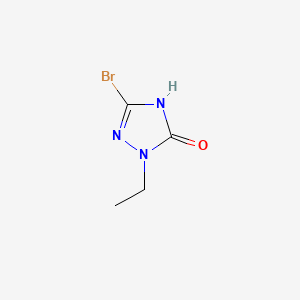
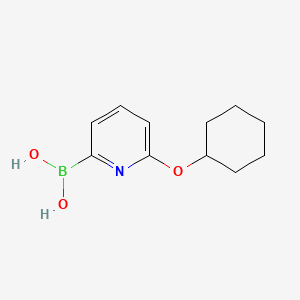
![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)
![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)
![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)
